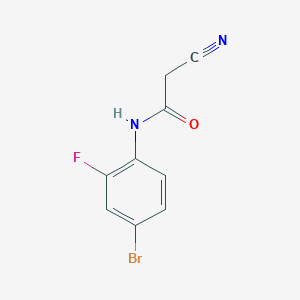

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide

Description

N-(4-Bromo-2-fluorophenyl)-2-cyanoacetamide is a cyanoacetamide derivative featuring a 4-bromo-2-fluorophenyl substituent. Its molecular formula is C₉H₆BrFN₂O, with a molecular weight of 257.06 g/mol (inferred from analogous compounds in ). Cyanoacetamides are versatile intermediates in organic synthesis, particularly for constructing heterocycles like pyridines and thiazoles (). This compound’s structural uniqueness lies in the combination of bromine (electron-withdrawing) and fluorine (electronegative) groups, which may enhance its reactivity in coupling reactions or binding to biological targets.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c10-6-1-2-8(7(11)5-6)13-9(14)3-4-12/h1-2,5H,3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZATLOVNDHFXSRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)NC(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide typically involves the reaction of 4-bromo-2-fluoroaniline with cyanoacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-2-cyanoacetamide can undergo various types of chemical reactions, including:

Nucleophilic substitution: The bromo substituent can be replaced by nucleophiles such as amines or thiols.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key pharmacokinetic predictors (e.g., logP, permeability) for N-(4-substituted phenyl)-2-cyanoacetamides vary with substituents (). Below is a comparative analysis:

*logP values estimated based on substituent contributions ().

Key Observations :

Crystallographic and Structural Analysis

Bond lengths in acetamide derivatives vary slightly:

- C–Br bond: 1.8907–1.91 Å in bromophenyl derivatives () vs. 1.83 Å for C–Cl in N-(4-chlorophenyl)-2-cyanoacetamide.

- N–C(amide) bond : ~1.347 Å in bromophenyl compounds () vs. 1.30–1.44 Å in chloro/fluoro analogs (). These differences may influence packing efficiency and crystal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.